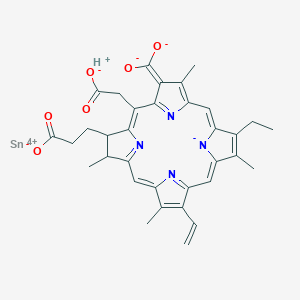
Tin(IV) chlorin e6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(IV) chlorin e6, also known as this compound, is a useful research compound. Its molecular formula is C34H32N4O6Sn and its molecular weight is 711.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
Photodynamic therapy utilizes photosensitizers like Tin(IV) chlorin e6 to generate reactive oxygen species (ROS) upon light activation, leading to cell death, particularly in cancerous tissues.
Case Studies
- A study demonstrated that Sn(IV) chlorin e6 conjugated with antibodies effectively targeted and killed methicillin-resistant Staphylococcus aureus (MRSA) when exposed to light, achieving over 99% bacterial reduction .
- Another investigation reported that Sn(IV) chlorin e6 conjugated with iron oxide nanoparticles enhanced the efficacy of photothermal therapy against glioblastoma cells, combining both photothermal and photodynamic effects for improved therapeutic outcomes .
Antimicrobial Applications
Sn(IV) chlorin e6 has shown remarkable efficacy against various bacterial strains, particularly resistant ones.
Efficacy Against Resistant Strains
- The selective lethal photosensitization of MRSA using IgG-conjugated Sn(IV) chlorin e6 was shown to be significantly more effective than unconjugated forms, highlighting its potential as an alternative treatment for antibiotic-resistant infections .
- In another study, immunoconjugates using Sn(IV) chlorin e6 were developed to selectively target and kill Pseudomonas aeruginosa, demonstrating the compound's versatility in combating multi-drug resistant pathogens .
Nanotechnology Applications
The incorporation of Sn(IV) chlorin e6 into nanocarriers has opened new avenues for enhancing its solubility and bioavailability.
Nanocarrier Systems
- Various studies have explored the encapsulation of this compound in polymeric nanoparticles, liposomes, and other nanoplatforms. These systems improve the pharmacokinetics of the compound by prolonging circulation time and enhancing tumor targeting capabilities .
- For instance, the development of β-M-Ce6 as a modified version showed a 1000-fold increase in therapeutic efficacy compared to traditional photosensitizers by improving tumor selectivity and stability .
Comparative Data Table
Análisis De Reacciones Químicas
Solvent-Dependent Solubility and Aggregation
SnCe6 exhibits distinct solubility and aggregation behaviors in different solvents:
-
Polar Solvents : SnCe6 dissolves readily in methanol and PBS, with higher molar extinction coefficients in polar environments .
-
Protein Interactions : Serum proteins (e.g., fetal bovine serum, bovine serum albumin) induce aggregation, reducing absorption at the Soret (400–410 nm) and Q bands (635–660 nm) .
Photobleaching Mechanisms
Photobleaching of SnCe6 under laser irradiation (635 nm, 225 mW/cm²) involves singlet oxygen (¹O₂)-mediated degradation:
Key Findings:
-
Rate of Photobleaching :
Environment Photobleaching Rate (ΔA/min) Neat PBS 0.012 PBS + 1% BSA 0.018 PBS + 10% FBS 0.025 PBS + 10% FBS + 1 mM Histidine 0.010 -
Role of Reactive Oxygen Species (ROS) :
Spectral Changes During Irradiation:
-
Soret Band (400–410 nm) : Broadening and reduced intensity due to aggregation .
-
Q Band (635 nm) : Progressive decrease in absorbance, correlating with ¹O₂ production .
pH-Dependent Reactivity
SnCe6 exhibits pH-sensitive behavior in biological systems:
-
Cellular Uptake :
pH Cellular Uptake Efficiency 6.4 92% 7.4 68% Acidic environments enhance uptake in cancer cells, likely due to protonation of carboxyl groups improving membrane permeability .
-
Stability in Serum : No structural degradation observed in PBS with 10% FBS at pH 6.4–7.4 over 72 hours .
Conjugation Reactions
SnCe6 forms stable conjugates with biomolecules for targeted applications:
IgG–SnCe6 Conjugate:
Nanoparticle Complexes:
-
LDH Nanovectors : SnCe6 intercalated into layered double hydroxides (LDHs) shows controlled release (72-hour sustained profile) and enhanced PDT efficacy .
Stability and Degradation
Propiedades
Número CAS |
128835-29-0 |
|---|---|
Fórmula molecular |
C34H32N4O6Sn |
Peso molecular |
711.3 g/mol |
Nombre IUPAC |
3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;tin(4+) |
InChI |
InChI=1S/C34H36N4O6.Sn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);/q;+4/p-4 |
Clave InChI |
FNPOHMCPKIQLBU-UHFFFAOYSA-J |
SMILES |
[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Sn+4] |
SMILES canónico |
[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Sn+4] |
Sinónimos |
SnCe6 tin(IV) chlorin e6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















